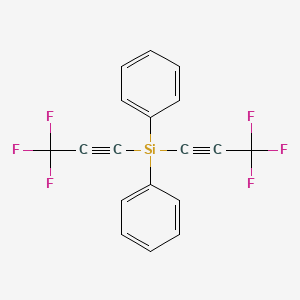
Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane is a chemical compound known for its unique structure and properties. It consists of a silicon atom bonded to two phenyl groups and two 3,3,3-trifluoroprop-1-yn-1-yl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane typically involves the reaction of diphenylsilane with 3,3,3-trifluoroprop-1-yne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
This includes optimizing reaction conditions for large-scale production, ensuring safety, and implementing purification techniques to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane can undergo various chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The triple bond in the 3,3,3-trifluoroprop-1-yn-1-yl groups can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, bases, and transition metal catalysts. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phenyl-substituted derivatives, while addition reactions can produce compounds with added functional groups at the triple bond .
Wissenschaftliche Forschungsanwendungen
Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is employed as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry
Wirkmechanismus
The mechanism by which Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane exerts its effects depends on the specific application. In catalysis, for example, the compound acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. The molecular targets and pathways involved vary based on the context of its use, whether in materials science, organic synthesis, or biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Lacks the trifluoroprop-1-yn-1-yl groups, making it less reactive in certain chemical transformations.
Trifluoroprop-1-yn-1-ylsilane: Contains the trifluoroprop-1-yn-1-yl groups but lacks the phenyl groups, resulting in different reactivity and applications.
Phenyltrifluorosilane: Contains both phenyl and trifluoro groups but lacks the alkyne functionality, leading to distinct chemical behavior
Uniqueness
Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane is unique due to the presence of both phenyl and trifluoroprop-1-yn-1-yl groups. This combination imparts specific reactivity and properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
647832-16-4 |
|---|---|
Molekularformel |
C18H10F6Si |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
diphenyl-bis(3,3,3-trifluoroprop-1-ynyl)silane |
InChI |
InChI=1S/C18H10F6Si/c19-17(20,21)11-13-25(14-12-18(22,23)24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H |
InChI-Schlüssel |
FZNLXJQYFWVWIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C#CC(F)(F)F)(C#CC(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





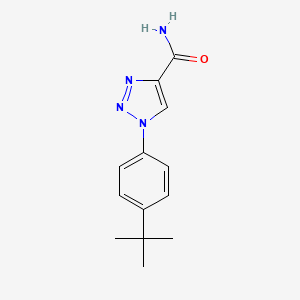

![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
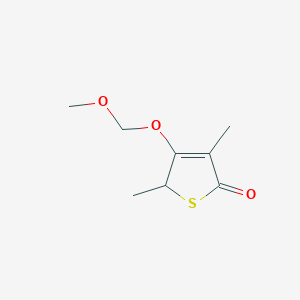
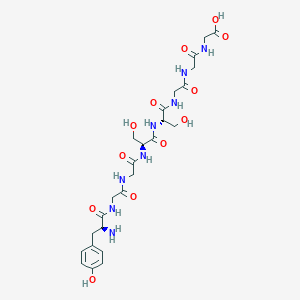
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)
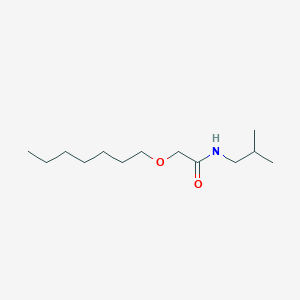
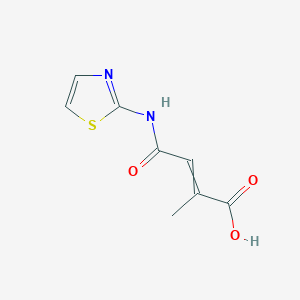
![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
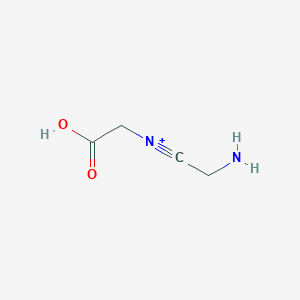
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
